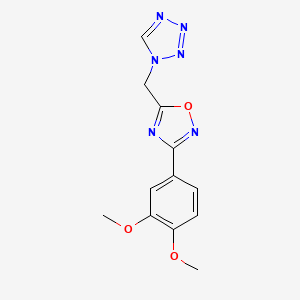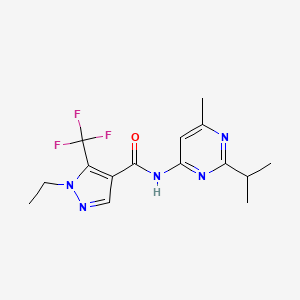
3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as TTM-ODZ and has been synthesized using various methods.
科学的研究の応用
3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, TTM-ODZ has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, TTM-ODZ has been used as a tool to study the role of various enzymes and proteins in cellular processes. In pharmacology, TTM-ODZ has been studied for its effects on the central nervous system and its potential as a therapeutic agent for various neurological disorders.
作用機序
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that TTM-ODZ exerts its effects by modulating various signaling pathways in cells. TTM-ODZ has been shown to inhibit the activity of various enzymes and proteins, including phosphodiesterases, kinases, and proteases. It has also been shown to modulate the activity of various ion channels and receptors in the central nervous system.
Biochemical and Physiological Effects
3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that TTM-ODZ inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. TTM-ODZ has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using 3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole in lab experiments is its versatility. TTM-ODZ can be used in various assays to study the activity of enzymes, proteins, and receptors. Another advantage is its stability, which allows for long-term storage and use in multiple experiments. However, one of the limitations of using TTM-ODZ is its potential toxicity. In some studies, TTM-ODZ has been shown to have cytotoxic effects on certain cell lines at high concentrations.
将来の方向性
There are several future directions for research on 3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole. One direction is to further investigate the mechanism of action of TTM-ODZ and its effects on various signaling pathways in cells. Another direction is to explore the potential therapeutic applications of TTM-ODZ in the treatment of various diseases, including cancer and neurological disorders. Additionally, future research could focus on developing new synthetic methods for TTM-ODZ and its analogs to improve their efficacy and reduce their toxicity.
合成法
3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole can be synthesized using various methods. One of the most common methods involves the reaction of 3-(3,4-dimethoxyphenyl)-5-(azidomethyl)-1,2,4-oxadiazole with sodium azide in the presence of copper(I) iodide as a catalyst. This method results in the formation of TTM-ODZ with a yield of around 80%.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3/c1-19-9-4-3-8(5-10(9)20-2)12-14-11(21-15-12)6-18-7-13-16-17-18/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQZHYPCANRKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NN=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile](/img/structure/B7573912.png)
![1-Methyl-1-(1-phenylethyl)-3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7573914.png)

![[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-(2-piperidin-1-ylpyridin-3-yl)methanone](/img/structure/B7573923.png)
![8-Methyl-2-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B7573926.png)
![1-(2,4-difluorophenyl)-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1-pyridin-3-ylmethanamine](/img/structure/B7573932.png)
![7-[(7-chloro-1,3-benzodioxol-5-yl)methyl]-3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573954.png)
![2-[(4-Aminoquinazolin-2-yl)methyl-methylamino]acetonitrile](/img/structure/B7573961.png)


![(2-Chloroimidazo[1,2-a]pyridin-3-yl)-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7573987.png)
![3-[1-(4-Chloro-2-cyanophenyl)piperidin-3-yl]propanamide](/img/structure/B7573994.png)
![4-[[2-(Trifluoromethylsulfonyl)anilino]methyl]oxan-4-ol](/img/structure/B7574002.png)
![3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide](/img/structure/B7574006.png)